Caramiphen edisylate
Übersicht
Beschreibung
Caramiphen edisylate is an anticholinergic drug used in the treatment of Parkinson’s disease . In combination with phenylpropanolamine, it is used as a cough suppressant and nasal decongestant to treat symptoms associated with respiratory illnesses such as cold, allergies, hay fever, and sinusitis .
Molecular Structure Analysis
This compound has a molecular formula of C38H60N2O10S2 and a molar mass of 769.02 g/mol . It belongs to the class of organic compounds known as benzene and substituted derivatives, which are aromatic compounds containing one monocyclic ring system consisting of benzene .Physical and Chemical Properties Analysis
This compound has a water solubility of 0.0437 mg/mL, a logP of 4.31, and a pKa (Strongest Basic) of 8.96 . It has a physiological charge of 1, hydrogen acceptor count of 2, and hydrogen donor count of 0 . It also has a refractivity of 86.13 m3·mol-1, polarizability of 34.2 Å3, and a number of rings 4 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Applications
- Efficacy Against Nerve Agent-Induced Seizures and Cognitive Deficits : Caramiphen edisylate has been identified as an effective adjunct therapy in attenuating seizures and cognitive deficits induced by soman, a nerve agent. This study demonstrated that caramiphen's anticholinergic and antiglutamatergic properties could reduce neuropathological damage and improve cognitive functions post-exposure (Schultz et al., 2014).
- Central Antitussive Action : Research has shown that this compound possesses antitussive properties with a central site of action. This was evidenced by its effectiveness in inhibiting cough when administered directly to the cough center in animal models (Domino et al., 1985).
- Local Anesthetic Effect in Spinal Anesthesia : Caramiphen has been observed to block voltage-gated sodium channels in neuronal cells, contributing to its effectiveness as a local anesthetic in spinal anesthesia. Its sensory-selective action over motor blockade was more potent and prolonged compared to lidocaine (Leung et al., 2015).
Antidotal Properties Against Organophosphate Poisoning
- Optimal Antidote Against Organophosphate Poisoning : this compound has been highlighted as a superior antidote against organophosphate poisoning, including in both prophylactic and post-exposure therapies. Its antimuscarinic, antiglutamatergic, and GABAergic properties contribute to its neuroprotective effect against such poisoning (Raveh et al., 2014).
Analgesic Applications
- Infiltrative Cutaneous Analgesia : Studies have shown that caramiphen, when used in subcutaneous injections, can act as a cutaneous analgesic. Its efficacy was compared to bupivacaine, displaying a dose-related fashion in producing cutaneous analgesia, with lesser central nervous system and cardiovascular toxicity (Hung et al., 2011).
Other Applications
- Protection Against Soman-Induced Brain Damage : In addition to mitigating cognitive impairments, caramiphen also protects against brain damage induced by soman exposure. This includes its ability to prevent cell death and regulate neurotransmitter receptor densities, thereby preserving cognitive function (Raveh et al., 2003).
Wirkmechanismus
Caramiphen edisylate acts as a M1 receptor antagonist . It’s an antimuscarinic drug with antiglutamatergic and GABAergic facilitating properties . An early accumulation of acetylcholine in the synaptic clefts was suggested as the trigger of a sequence of neurochemical events such as an excessive outpour of glutamate and activation of its receptors .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANIDACEBXZGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047835 | |
Record name | Caramiphen edisylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-86-0 | |
Record name | Caramiphen edisylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen edisylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen hydrogen edisilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN EDISYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.